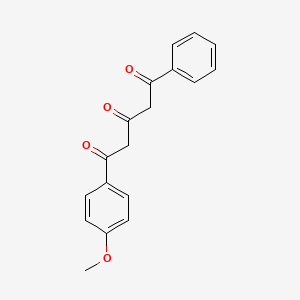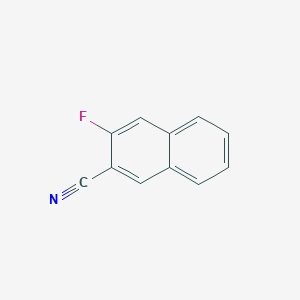
3-Fluoronaphthalene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-3-fluoro-2-naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a cyano group (-CN) and a fluoro group (-F) attached to the naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-fluoro-2-naphthalene can be achieved through several methods. One common approach involves the fluorination of 2-cyano-2-naphthol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically takes place under mild conditions, often at room temperature, and yields the desired product with high selectivity.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a suitable boronic acid derivative of naphthalene is reacted with a cyano-fluoro precursor in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 2-Cyano-3-fluoro-2-naphthalene may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-3-fluoro-2-naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the cyano group to an amine group, yielding 3-fluoro-2-naphthylamine.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: 3-Fluoro-2-naphthylamine.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyano-3-fluoro-2-naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of functionalized naphthalene derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 2-Cyano-3-fluoro-2-naphthalene depends on its specific application. In the context of its use as a fluorescent probe, the compound interacts with target molecules through non-covalent interactions, such as hydrogen bonding or π-π stacking, leading to changes in its fluorescence properties. These interactions can be used to detect and quantify the presence of specific analytes in a sample .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyano-1-fluoronaphthalene
- 2-Cyano-4-fluoronaphthalene
- 2-Cyano-3-chloronaphthalene
Uniqueness
2-Cyano-3-fluoro-2-naphthalene is unique due to the specific positioning of the cyano and fluoro groups on the naphthalene ring, which imparts distinct chemical and physical properties. This unique structure influences its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
21597-57-9 |
|---|---|
Formule moléculaire |
C11H6FN |
Poids moléculaire |
171.17 g/mol |
Nom IUPAC |
3-fluoronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H6FN/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6H |
Clé InChI |
QTFFIQLGKSGCNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13737745.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetraamine](/img/structure/B13737747.png)
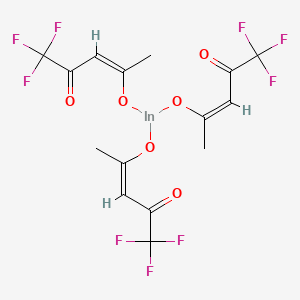
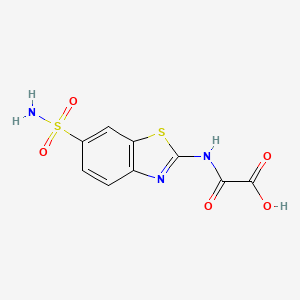
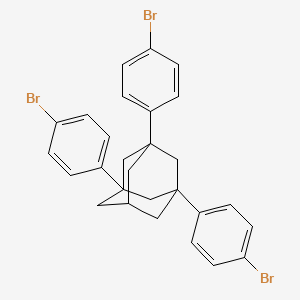
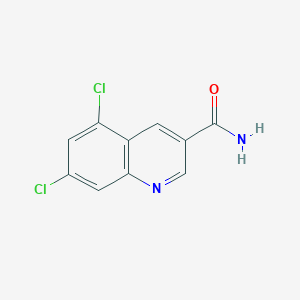
![3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide](/img/structure/B13737787.png)




